

Application Note: High-Efficiency Protein Labeling with Sulfo-Cy7.5 Carboxylic Acid

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Compound of Interest

Compound Name: *Sulfo-Cy7.5 carboxylic acid*

Cat. No.: *B12377632*

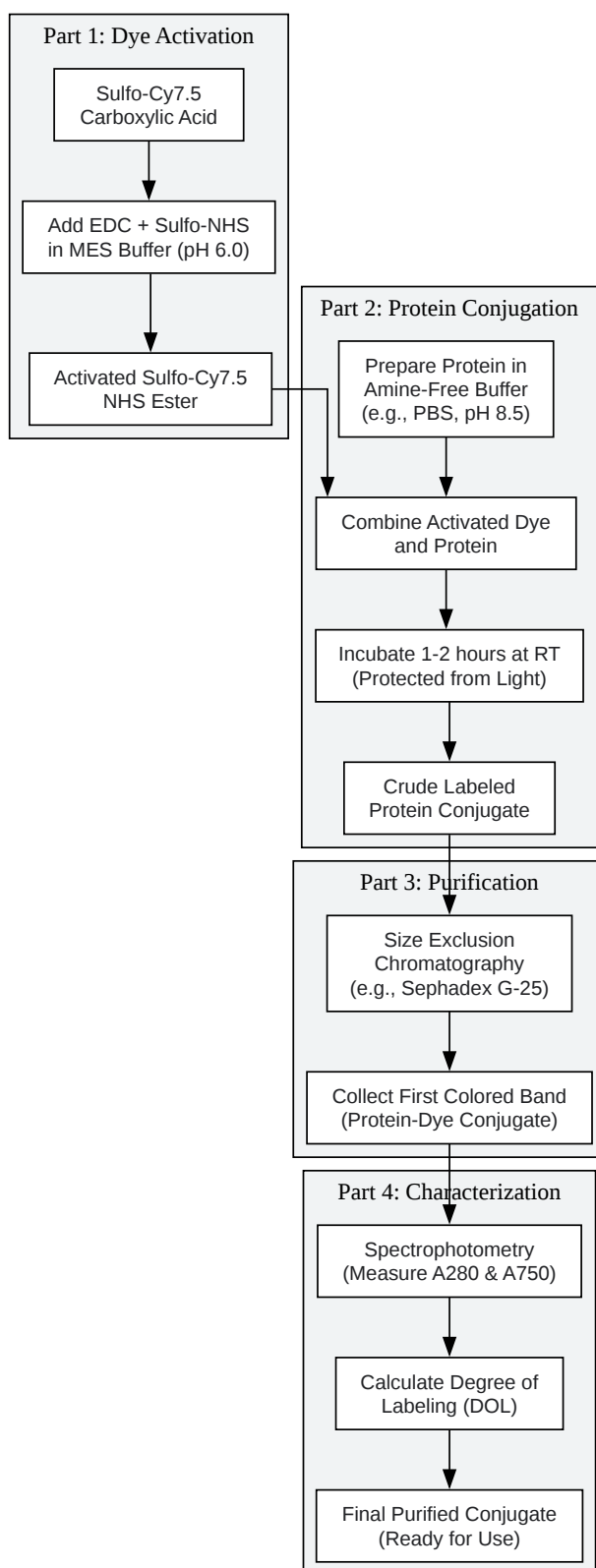
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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the covalent labeling of proteins with **Sulfo-Cy7.5 carboxylic acid**. Sulfo-Cy7.5 is a water-soluble, near-infrared (NIR) fluorescent dye ideal for applications requiring deep tissue penetration and low background autofluorescence, such as in vivo imaging.[1][2] The carboxylic acid functional group is not directly reactive with proteins and must first be activated to an amine-reactive N-hydroxysuccinimide (NHS) ester using a carbodiimide, such as EDC, in the presence of Sulfo-NHS.[3][4][5] This two-step protocol ensures high-efficiency conjugation to primary amines (e.g., lysine residues) on the target protein. We provide comprehensive protocols for dye activation, protein conjugation, purification of the conjugate, and characterization by calculating the Degree of Labeling (DOL).

Overview of the Labeling Workflow

The protein labeling process is a multi-step procedure that begins with the chemical activation of the **Sulfo-Cy7.5 carboxylic acid**. The resulting activated dye is then reacted with the target protein. Following the conjugation reaction, the labeled protein is purified to remove any unconjugated free dye. The final step involves characterizing the conjugate to determine the concentration and the average number of dye molecules per protein, known as the Degree of Labeling (DOL).

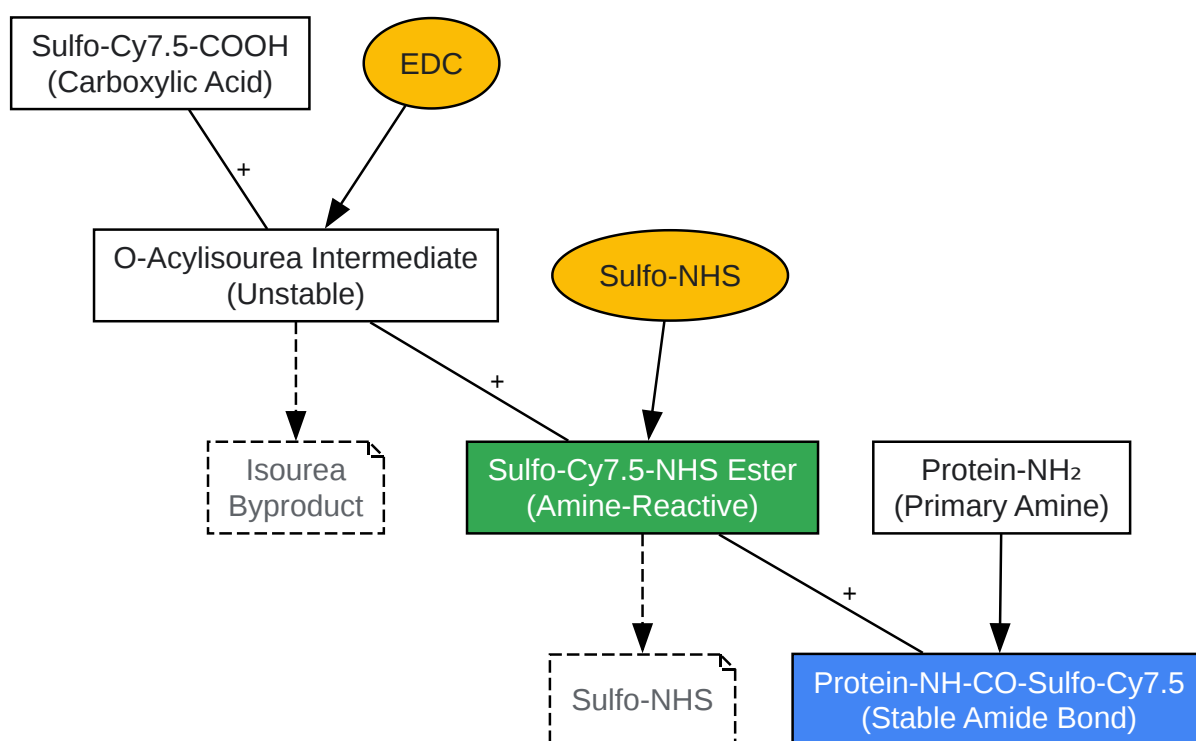


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Figure 1: Complete experimental workflow for protein labeling.

Chemical Principle of Conjugation

Labeling is achieved by converting the chemically stable carboxylic acid group on the Sulfo-Cy7.5 dye into a highly reactive, semi-stable Sulfo-NHS ester. This is accomplished using a zero-length crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which first forms a highly reactive O-acylisourea intermediate.[4][5][6] This intermediate can then react with N-hydroxysulfosuccinimide (Sulfo-NHS) to create the Sulfo-NHS ester.[5][7] The Sulfo-NHS ester is more stable than the O-acylisourea intermediate and reacts efficiently with primary amines on proteins at a physiological or slightly alkaline pH to form a stable, covalent amide bond.[5][8]



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Figure 2: Chemical reaction pathway for protein conjugation.

Experimental Protocols

Protocol 1: Activation of Sulfo-Cy7.5 Carboxylic Acid

This protocol describes the conversion of the dye to its amine-reactive Sulfo-NHS ester form.

Materials:

- **Sulfo-Cy7.5 carboxylic acid**
- EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES, pH 6.0
- Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

- Prepare a 10 mM stock solution of **Sulfo-Cy7.5 carboxylic acid** in anhydrous DMSO.
- Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive and should be used promptly.^[7]
- In a microcentrifuge tube, combine the reagents in the following order to achieve a final dye concentration of 1 mM.

Reagent	Molar Ratio (to Dye)	Example Volume (for 100 μ L final)
Sulfo-Cy7.5 Stock (10 mM)	1x	10 μ L
Sulfo-NHS Stock (100 mM)	5x	5 μ L
EDC Stock (100 mM)	2x	2 μ L
Activation Buffer (0.1 M MES)	-	83 μ L

- Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.^[6]
^[7]
- The activated Sulfo-Cy7.5 NHS ester is now ready for immediate use in the protein conjugation step. Do not store the activated ester.

Protocol 2: Protein Preparation and Conjugation

Materials:

- Activated Sulfo-Cy7.5 NHS Ester (from Protocol 1)
- Target protein (e.g., IgG antibody)
- Conjugation Buffer: 0.1 M phosphate-buffered saline (PBS), pH 8.0-8.5. Crucially, this buffer must be free of primary amines like Tris or glycine.[3]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

- Protein Preparation:
 - If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the amine-free Conjugation Buffer. This can be done via dialysis or using a desalting column.
 - Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[3][8]
- Conjugation Reaction:
 - Add the freshly prepared activated Sulfo-Cy7.5 NHS ester solution to the protein solution. The molar ratio of dye-to-protein is a critical parameter that must be optimized.[8] A starting range of 10:1 to 20:1 (dye:protein) is recommended for antibodies.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring or rotation.[8]
- Quenching (Optional but Recommended):
 - To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM (e.g., add 5-10 μ L of 1 M Tris-HCl to a 100 μ L reaction).
 - Incubate for an additional 15 minutes. This step removes any unreacted NHS-ester.

Parameter	Recommended Range	Notes
Protein Concentration	2 - 10 mg/mL	Lower concentrations significantly reduce labeling efficiency.[3]
Reaction pH	8.0 - 9.0	Optimal for reaction with deprotonated primary amines. [8][9]
Dye:Protein Molar Ratio	5:1 to 20:1	Must be optimized for each protein. Start with 10:1 for IgGs.[8]
Reaction Time	1 - 3 hours	Longer times may not significantly increase labeling.
Temperature	Room Temperature (20-25°C)	Can be performed at 4°C overnight, but efficiency may be lower.[8]

Protocol 3: Purification of the Labeled Conjugate

Purification is essential to remove unreacted free dye, which would interfere with subsequent applications and DOL calculations.[10][11]

Materials:

- Crude Labeled Protein Conjugate
- Size Exclusion/Desalting Column (e.g., Sephadex G-25)
- Elution Buffer: PBS, pH 7.4

Procedure:

- Equilibrate the desalting column with Elution Buffer according to the manufacturer's instructions.
- Apply the crude reaction mixture to the top of the column resin.

- Elute the conjugate with PBS buffer. The protein-dye conjugate is larger and will elute first as a distinct colored band. The smaller, unconjugated dye molecules will be retained longer and elute later.[\[10\]](#)[\[12\]](#)
- Collect the fractions containing the first colored band. This is your purified conjugate.

Protocol 4: Characterization and Degree of Labeling (DOL) Calculation

The DOL is the average number of dye molecules conjugated to each protein molecule.[\[13\]](#)[\[14\]](#) It is determined using the Beer-Lambert law by measuring the absorbance of the purified conjugate.[\[13\]](#)

Procedure:

- Measure the absorbance of the purified conjugate solution in a quartz cuvette at 280 nm (A_{280}) and at the absorbance maximum for Sulfo-Cy7.5, which is ~755 nm (A_{755}).
- Calculate the molar concentration of the protein, correcting for the dye's absorbance at 280 nm.[\[11\]](#)[\[13\]](#)
- Calculate the molar concentration of the dye.
- The DOL is the molar ratio of the dye to the protein.[\[13\]](#)

Calculation Formulas:

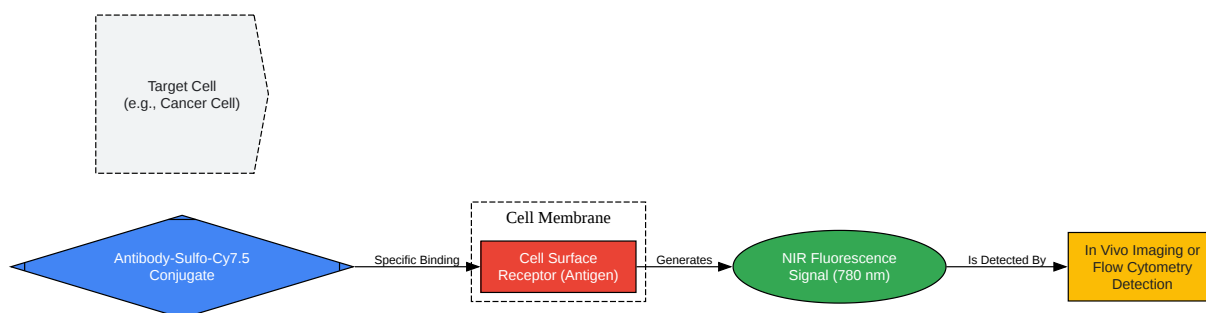
- Protein Concentration (M): $\text{Protein (M)} = [A_{280} - (A_{755} \times CF_{280})] / \epsilon_{\text{protein}}$
- Dye Concentration (M): $\text{Dye (M)} = A_{755} / \epsilon_{\text{dye}}$
- Degree of Labeling (DOL): $\text{DOL} = \text{Dye (M)} / \text{Protein (M)}$

Parameter	Description	Typical Value
A_{280}	Absorbance of the conjugate at 280 nm	Measured
A_{755}	Absorbance of the conjugate at ~755 nm	Measured
$\epsilon_{\text{protein}}$	Molar extinction coefficient of the protein at 280 nm ($\text{M}^{-1}\text{cm}^{-1}$)	e.g., 210,000 for IgG
ϵ_{dye}	Molar extinction coefficient of Sulfo-Cy7.5 at ~755 nm ($\text{M}^{-1}\text{cm}^{-1}$)	~250,000
CF_{280}	Correction Factor (A_{280} / A_{755} for free dye)	~0.04 - 0.05

Note: Molar extinction coefficients and correction factors can vary slightly by manufacturer. Always use the values provided with your specific dye lot for the most accurate calculations. [\[13\]](#) An optimal DOL for antibodies is typically between 2 and 10. [\[12\]](#)[\[15\]](#)

Application Example: Targeted Cell Imaging

Sulfo-Cy7.5 labeled antibodies are powerful tools for in vivo imaging and flow cytometry. [\[1\]](#)[\[16\]](#) The labeled antibody can bind specifically to a cell surface receptor (e.g., a tumor antigen). The NIR fluorescence allows for deep tissue imaging to visualize tumor localization or monitor drug distribution with high signal-to-noise ratio. [\[16\]](#)



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Figure 3: Application of a labeled antibody for targeted cell detection.

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